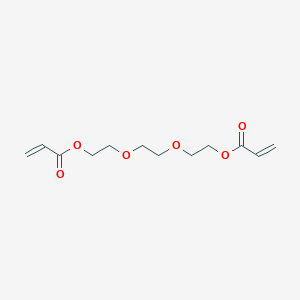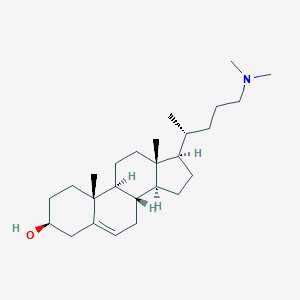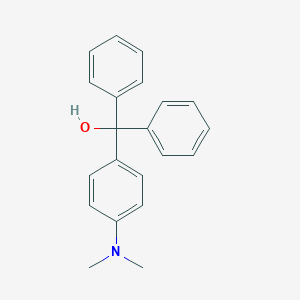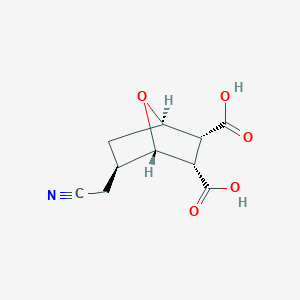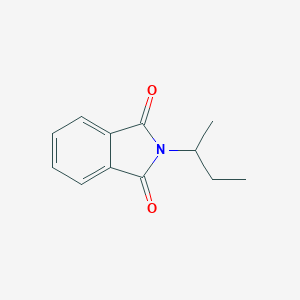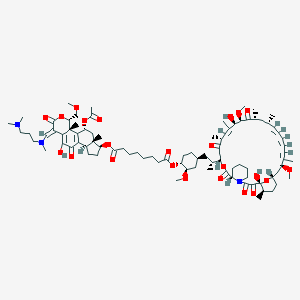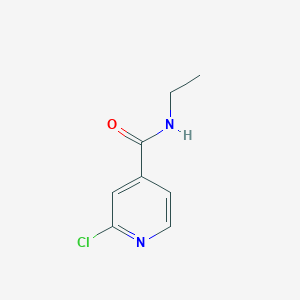
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the active form. Ibuprofen is commonly used to treat pain, fever, and inflammation associated with conditions such as arthritis, menstrual cramps, and headaches.
Mécanisme D'action
The mechanism of action of alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid involves inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Ibuprofen selectively inhibits the COX-2 enzyme, which is induced in response to inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins involved in the maintenance of normal physiological functions.
Effets Biochimiques Et Physiologiques
Ibuprofen produces a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antipyresis. It also has effects on platelet aggregation, renal function, and gastrointestinal mucosa. Ibuprofen has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs, although it can still cause adverse effects such as stomach ulcers and bleeding in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen has several advantages for use in laboratory experiments, including its well-established pharmacological properties, availability, and low cost. However, its use can be limited by its potential for non-specific effects and its potential to interfere with other biological processes. Careful experimental design and controls are necessary to ensure that any observed effects are specific to the intended targets.
Orientations Futures
Future research on alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid may focus on its potential use in combination with other drugs or therapies for the treatment of various diseases. It may also involve the development of new formulations or delivery methods to improve its efficacy and safety. Additionally, further studies may investigate the molecular mechanisms underlying its pharmacological effects and potential targets for drug development.
Méthodes De Synthèse
Ibuprofen can be synthesized from the starting material isobutylbenzene through a series of chemical reactions. The first step involves the oxidation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to 4-isobutylphenylacetic acid through a Grignard reaction. The final step involves the resolution of the racemic mixture of 4-isobutylphenylacetic acid into its enantiomers using chiral resolution techniques.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in reducing pain, inflammation, and fever in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Ibuprofen has also been investigated for its potential use in the prevention and treatment of various cancers, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
129602-93-3 |
|---|---|
Nom du produit |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2-(4-propan-2-ylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |
Clé InChI |
ROMJDXPPIZDMLO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |
Synonymes |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




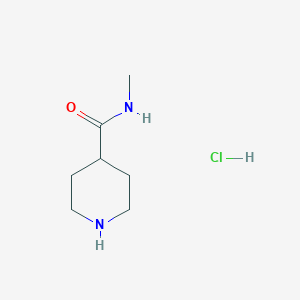
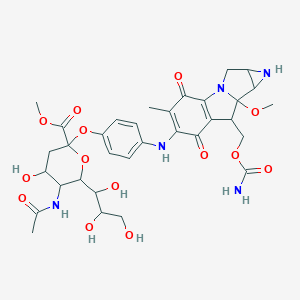
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
